molecular formula C16H14N2O5 B3057303 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate CAS No. 79030-44-7

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate

Cat. No.: B3057303
CAS No.: 79030-44-7
M. Wt: 314.29 g/mol
InChI Key: OPUCTUAYXRJCKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves the acetylation of the hydroxyl group on the phenyl ring. Detailed synthetic procedures and reaction conditions can be found in relevant literature .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and oxidative processes. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .


Physical and Chemical Properties Analysis

  • Safety Information : The compound is classified as a Warning substance. Precautions include avoiding inhalation, skin contact, and eye exposure. Refer to the MSDS for detailed safety guidelines .

Scientific Research Applications

Electronic Effects in Phenylazoxy Groups

Research by Byrne et al. (1988) focused on the electronic effects of phenylazoxy groups, including phenyl-ONN-azoxy and phenyl-NNO-azoxy, which are relevant to compounds like 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate. They measured the pKa values of phenylazoxybenzoic acids and evaluated the σp+ value for phenyl-ONN-azoxy from solvolysis and bromination rates. This research highlights the electronic properties of azoxy groups in such compounds (Byrne et al., 1988).

Structural Analysis of Acetoxy Group Orientation

Trujillo-Ferrara et al. (2004) conducted a study on the orientation of the acetoxy group in related compounds. Their findings on exo-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)phenyl acetate, which shares structural similarities with this compound, showed significant variations in the acetoxy group's orientation. These insights are crucial for understanding the molecular geometry of similar compounds (Trujillo-Ferrara et al., 2004).

Thermal Stability in Phenylene Systems

Takenaka et al. (1990) explored the thermal properties of phenylene systems with ester linkages, relevant to understanding the behavior of this compound under varying thermal conditions. This study provides insights into how different substituents and ester linkages can influence the smectic properties and thermal stability of such compounds (Takenaka et al., 1990).

Electrolyte Additive Performance Improvement

Li et al. (2014) investigated the performance of phenyl acetate as an electrolyte additive for lithium-ion batteries. Although not directly related to this compound, this research provides context on the potential applications of phenyl acetate derivatives in enhancing the performance of lithium-ion batteries (Li et al., 2014).

Conformational Analysis of Phenyl Acetates

Bredikhin et al. (1989) conducted a study on the conformation of para-substituted phenyl acetates, which is relevant for understanding the molecular structure and behavior of similar compounds like this compound. Their findings contribute to the knowledge of how substituents affect the molecule's geometry and properties (Bredikhin et al., 1989).

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Properties

IUPAC Name

(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCTUAYXRJCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294413
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79030-44-7
Record name NSC96516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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